molecular formula C11H16ClN B1480445 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride CAS No. 860356-16-7

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride

Cat. No.: B1480445
CAS No.: 860356-16-7
M. Wt: 197.7 g/mol
InChI Key: CLDVQCJRVUMPEF-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride is a synthetic amine derivative featuring a bicyclic 2,3-dihydro-1H-inden-2-yl group linked to an N-methylmethanamine moiety via a methylene bridge. The hydrochloride salt enhances its stability and solubility for pharmaceutical or research applications.

Key structural attributes:

  • Core structure: 2,3-Dihydro-1H-indene (a bicyclic system with a five-membered aromatic ring fused to a six-membered partially saturated ring).
  • Substituent: A methylene-linked N-methylmethanamine group (CH2-NH-CH3).
  • Salt form: Hydrochloride, improving crystallinity and bioavailability.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-12-8-9-6-10-4-2-3-5-11(10)7-9;/h2-5,9,12H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDVQCJRVUMPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC2=CC=CC=C2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride typically involves the following key steps:

  • Formation of the indan-2-ylmethanamine core.
  • Introduction of the N-methyl group on the amine.
  • Conversion to the hydrochloride salt for increased stability and isolation.

The synthetic approaches often start from indan-2-one or related indanone derivatives, which are functionalized to introduce the aminomethyl group at the 2-position of the indane ring system.

Specific Preparation Method from Patent AR069759A1

While this patent primarily focuses on related indane-imidazole derivatives, it demonstrates a general approach to functionalizing the 2,3-dihydro-1H-inden-2-yl moiety via condensation, alkylation, and catalytic hydrogenation steps. These steps can be adapted for the synthesis of amine derivatives such as this compound:

This method highlights the use of catalytic hydrogenation as a key step to obtain the dihydroindenyl amine structure, which can then be methylated and converted to the hydrochloride salt.

Preparation of (2,3-Dihydro-1H-inden-2-yl)methanamine

According to PubChem data, (2,3-dihydro-1H-inden-2-yl)methanamine serves as a core structure for the target compound. The preparation of this amine involves:

  • Starting from indan-2-ylmethanol or indan-2-one.
  • Conversion of the carbonyl or hydroxyl group to an aminomethyl group via reductive amination or substitution reactions.
  • Subsequent methylation of the amine nitrogen to yield the N-methyl derivative.
  • Formation of the hydrochloride salt to stabilize the amine and facilitate isolation.

Alternative Synthetic Method via Reformatsky Reaction (RU2549566C2)

An alternative synthetic approach related to the indan-2-yl moiety involves the Reformatsky reaction, which is useful for forming carbon-carbon bonds adjacent to carbonyl groups:

  • Reaction of 1-bromocyclohexanecarboxylic acid methyl ester with zinc and 2-(4-methylbenzylidene)-1H-indene-1,3(2H)-dione in a benzene-ethyl acetate solvent system.
  • The reaction proceeds under reflux for 8 hours, followed by hydrolysis and extraction.
  • The product is isolated by recrystallization with a 67% yield.

Though this patent focuses on a methyl 1-[(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-(4-methylphenyl)methyl]cyclohexanecarboxylate, the chemistry demonstrates the effective use of zinc-mediated coupling and subsequent functional group transformations that can be adapted for the synthesis of indan-2-yl amines.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Condensation Indanone derivative + aldehyde Varies - Forms indan-1,3-dione intermediates
Alkylation Alkyl iodide (e.g., ethyl iodide) Varies - Introduces alkyl groups on indanone core
Acid Hydrolysis Acidic aqueous conditions Varies - Removes protecting groups
Catalytic Hydrogenation Pd/C or other catalyst, H2 gas Several h High Reduces ketones to dihydroindenyl amines
Reductive Amination Amine source + reducing agent (e.g., NaBH3CN) Hours Moderate Converts carbonyl to aminomethyl group
Methylation of Amine Methyl iodide or formaldehyde + reducing agent Hours Moderate Introduces N-methyl group
Salt Formation HCl gas or aqueous HCl Minutes Quantitative Forms hydrochloride salt for isolation

Analytical Characterization Supporting Preparation

Example from related indanone derivative synthesis shows:

Parameter Value
Melting Point 136–137 °C
IR (cm⁻¹) 1709 (C=O ketone), 1740 (C=O ester)
^1H NMR (δ ppm) 1.07–2.40 (CH2), 2.33 (Me), 3.57 (CH-Ar), 3.69 (OMe), 4.18 (CH-CO), 6.91–7.87 (Ar)
Elemental Analysis C 77.03%, H 6.64% (found) vs. C 76.90%, H 6.71% (calculated)

This analytical data supports the structural integrity of indan-2-yl derivatives and can be extrapolated for the target amine hydrochloride salt.

Chemical Reactions Analysis

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles. Common reagents include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

  • This compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique indane structure allows for various chemical modifications, making it a versatile building block for chemists.

Chemical Reactions

  • The compound can undergo several reactions:
    • Oxidation : Can be oxidized to form N-oxide derivatives using agents like hydrogen peroxide.
    • Reduction : Reduction reactions can yield corresponding amines using lithium aluminum hydride.
    • Nucleophilic Substitution : The amine group can be substituted by other nucleophiles, facilitating further synthetic pathways.

Biological Applications

Antimicrobial and Antifungal Properties

  • Research has indicated that 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride exhibits potential antimicrobial and antifungal activities. Studies have shown its effectiveness against various microbial strains, suggesting its utility in developing new antimicrobial agents.

Therapeutic Potential

  • The compound is under investigation for potential therapeutic applications. Preliminary studies suggest it may interact with specific biological targets, modulating their activity. This could lead to the development of novel drugs aimed at treating various diseases.

Industrial Applications

Pharmaceutical Production

  • In the pharmaceutical industry, this compound is utilized in the synthesis of various drug candidates. Its structural properties make it suitable for creating compounds with desired biological activities.

Agrochemical Development

  • The compound's unique properties also lend themselves to applications in agrochemicals, where it may be used to develop new pesticides or growth regulators.

Case Studies

  • Study on Antimicrobial Activity
    • A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. Results indicated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a lead compound for drug development.
  • Synthesis of Novel Drug Candidates
    • Researchers synthesized derivatives of this compound to evaluate their biological activities. Several derivatives showed enhanced potency against targeted receptors involved in disease pathways.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may disrupt the cell membrane or inhibit key enzymes involved in microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
  • Structure : The amine group (-NH-CH3) is directly attached to the inden-2-yl group without a methylene spacer.
  • Applications : Cited in synthesis protocols for complex molecules, indicating utility as a building block .
1-(2,3-Dihydro-1H-inden-4-yl)-N-methylmethanamine
  • Structure : The N-methylmethanamine group is attached to the inden-4-yl position.
  • Key difference : Positional isomerism affects electronic distribution and molecular interactions.
  • Data : Purity ≥97%, available in milligram to gram quantities for research .

Functional Group Variations

1-(2,3-Dihydro-1H-inden-2-yl)-2-methylpropan-2-amine Hydrochloride
  • Structure : Features a bulkier 2-methylpropan-2-amine group (-C(CH3)2-NH2) instead of N-methylmethanamine.
  • Impact : Increased steric hindrance may reduce metabolic degradation, extending half-life.
  • Data : Purity 95%, used in psychoactive substance research .
SB-423562 Hydrochloride
  • Structure: A complex analog with a cyano group, hydroxypropoxy chain, and propanoic acid substituent.
  • Key difference : Additional functional groups enable multi-target interactions (e.g., enzyme inhibition).
  • Applications : Preclinical studies for metabolic or inflammatory disorders .

Pharmacologically Relevant Derivatives

Indapyrophenidone (Novel Cathinone Derivative)
  • Structure : Shares the dihydroindenyl backbone but includes a pyrrolidin-1-yl and phenyl group.
  • Key difference: Enhanced lipophilicity and dopamine/norepinephrine reuptake inhibition, typical of cathinones.
  • Analytical data : Characterized via HRMS, NMR, and X-ray crystallography .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups Purity/Availability
Target Compound C11H16ClN 197.71 Inden-2-yl CH2-NH-CH3 Not specified
N-Methyl-2,3-dihydro-1H-inden-2-amine HCl C10H14ClN 183.68 Inden-2-yl NH-CH3 ≥97%
1-(Inden-4-yl)-N-methylmethanamine C11H15N 161.25 Inden-4-yl CH2-NH-CH3 97%
1-(Inden-2-yl)-2-methylpropan-2-amine HCl C13H20ClN 225.76 Inden-2-yl C(CH3)2-NH2 95%
SB-423562 HCl C26H32ClN2O4 487.99 Inden-2-yl Cyano, hydroxypropoxy, acid ≥95% (HPLC)

Table 2: Analytical Techniques for Characterization

Compound Type Common Techniques Example Studies
Simple amines (e.g., target) NMR, HRMS, HPLC Cathinone analogs
Complex derivatives X-ray crystallography, chiral chromatography SB-423562
Positional isomers LC-MS, IR spectroscopy Inden-4-yl analog

Research Implications and Challenges

  • Structural nuances: The methylene spacer in the target compound may enhance flexibility compared to direct amine attachment, influencing binding to targets like monoamine transporters .
  • Regulatory considerations: Analogs with psychoactive profiles (e.g., cathinones) underscore the need for stringent analytical protocols to distinguish legal research compounds from controlled substances .

Biological Activity

1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its indane structure, is part of a broader category of amines and has been studied for various applications in medicinal chemistry, particularly for its antimicrobial and antifungal properties.

  • IUPAC Name: this compound
  • Molecular Formula: C11H15N·HCl
  • Molecular Weight: 161.24 g/mol
  • CAS Number: 860356-16-7

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Indane Moiety: Achieved through a Friedel-Crafts alkylation reaction.
  • Amination: Involves reductive amination using formaldehyde and a secondary amine.
  • Hydrochloride Salt Formation: The final step converts the free amine to its hydrochloride salt using hydrochloric acid.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various pathogens, including:

  • Escherichia coli
  • Staphylococcus aureus

The mechanism of action is believed to involve disruption of cell membranes or inhibition of key microbial enzymes.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds with similar structures. For example:

StudyFindings
Research Study AIdentified similar indane derivatives with notable anti-tubercular activity against Mycobacterium tuberculosis.
Research Study BReported on methanolic extracts from plants showing antibacterial effects comparable to those seen with this compound.

The specific biological mechanisms through which this compound exerts its effects are not entirely elucidated but may involve:

  • Interaction with microbial receptors or enzymes.
  • Modulation of cellular pathways leading to microbial cell death.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride, and how can regioselectivity be controlled?

  • Methodology : A six-step synthesis involving Friedel-Crafts acetylation and hydrogenation of a protected indenamine precursor is commonly employed. Regioselectivity in Friedel-Crafts reactions can be controlled by using acetyl chloride as both reagent and solvent, which minimizes side reactions and enhances positional specificity . For N-methylation, reductive amination with formaldehyde under hydrogenation conditions is preferred to avoid over-alkylation.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the indane backbone and methylamine substitution. Aromatic protons typically appear as multiplet signals at δ 6.8–7.2 ppm .
  • X-ray crystallography : Employ SHELX or ORTEP-III for structure refinement. The indane ring’s planarity and hydrochloride salt formation (via Cl⁻ counterion) are key validation metrics .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular weight (C11_{11}H16_{16}N·HCl, MW 197.71) and detect isotopic patterns.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology :

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodology : Apply Design of Experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For Friedel-Crafts steps, anhydrous conditions and Lewis acids (e.g., AlCl3_3) enhance electrophilic substitution efficiency. Continuous-flow reactors may reduce reaction times and improve scalability .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. XRD)?

  • Methodology :

  • Conformational analysis : Use DFT calculations (e.g., Gaussian 16) to model the compound’s lowest-energy conformation and compare with XRD-derived torsion angles .
  • Dynamic NMR : If NMR signals suggest fluxional behavior, variable-temperature NMR can detect rotational barriers in the methylamine group.

Q. What strategies are effective for studying this compound’s interactions with CNS targets?

  • Methodology :

  • In vitro binding assays : Radiolabeled ligands (e.g., 3H^3H-tagged analogs) can quantify affinity for serotonin or dopamine receptors .
  • Molecular docking : Use AutoDock Vina to simulate binding poses in homology models of CNS receptors, prioritizing hydrophobic interactions with the indane core.

Q. How can computational modeling predict metabolic pathways and toxicity profiles?

  • Methodology :

  • ADMET prediction : Tools like SwissADME or ADMETlab 2.0 assess hepatic metabolism (e.g., cytochrome P450 oxidation of the methylamine group) and potential nephrotoxicity .
  • Metabolite identification : LC-MS/MS can detect phase I/II metabolites in hepatocyte incubation studies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1H-inden-2-yl)-N-methylmethanamine hydrochloride

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